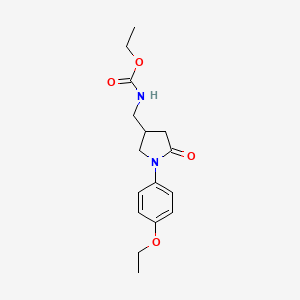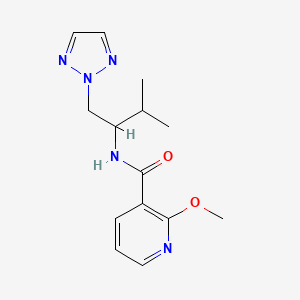
2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is involved in the synthesis of nicotinamide derivatives, showcasing methodologies for creating various nicotinamide and nicotinic acid derivatives. These methods include Lewis acid-promoted nucleophilic displacement reactions and the exploration of their mechanisms via experimental and molecular modeling calculations (Abdel-Aziz, 2007).
- Another study detailed the synthesis of deuterium-labeled nicotinamidines, contributing to the field of radiopharmaceuticals and enabling further research on the metabolic and pharmacokinetic properties of these compounds (Ismail & Boykin, 2004).
Biological Applications and Studies
- Nicotinamide derivatives, including the specific compound , have been studied for their potential in inhibiting tubulin polymerization, presenting a basis for anticancer activity. This insight opens pathways for the development of new anticancer agents targeting cell division mechanisms (Kamal et al., 2014).
- The exploration of nicotinamide N-methyltransferase (NNMT) activity highlights the role of similar compounds in metabolic pathways and their potential implications in cancer therapy. Understanding the substrate recognition and catalytic activity of NNMT can inform drug design strategies aimed at modulating this enzyme's function in disease contexts (Peng et al., 2011).
Antiprotozoal Activity
- Compounds structurally related to 2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide have been evaluated for their antiprotozoal activity, demonstrating effectiveness against Trypanosoma species and Plasmodium falciparum. This research supports the potential use of nicotinamide derivatives in treating protozoal infections (Ismail et al., 2003).
Corrosion Inhibition
- Nicotinamide derivatives have also been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions, revealing their potential application in industrial chemistry to protect metals from corrosion. Such studies are critical for developing more effective and environmentally friendly corrosion inhibitors (Chakravarthy et al., 2014).
Wirkmechanismus
Target of Action
It is known that many compounds with the indole nucleus, which is structurally similar to the triazole ring in the compound, bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the structural similarity to indole derivatives that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (204229), density (13±01 g/cm3), boiling point (4376±550 °C at 760 mmHg), and LogP (058) can provide some insights into its pharmacokinetic properties . For instance, its relatively low molecular weight and LogP value suggest that it may have good bioavailability.
Result of Action
It is known that 1,2,4-triazole hybrids, which share structural similarities with this compound, have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
The compound’s storage conditions (2-8°c, avoid light, dry and sealed) suggest that it may be sensitive to temperature, light, and moisture .
Eigenschaften
IUPAC Name |
2-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10(2)12(9-19-16-7-8-17-19)18-13(20)11-5-4-6-15-14(11)21-3/h4-8,10,12H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCDUIGLEGLSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437501.png)
![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)
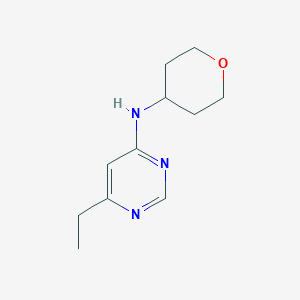
![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)
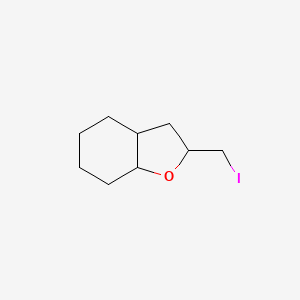
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)
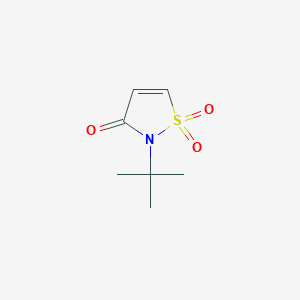
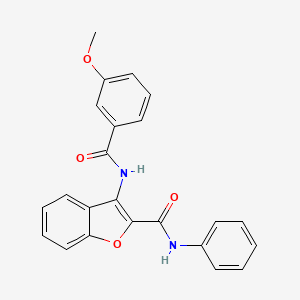
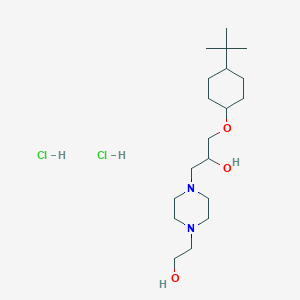
![2-(4-chlorophenoxy)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2437520.png)
